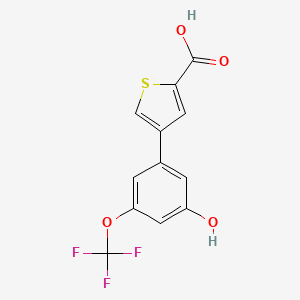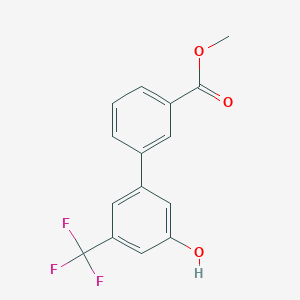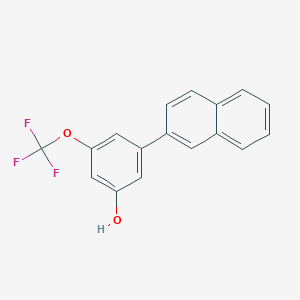![molecular formula C15H12F3NO3 B6384494 5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261979-00-3](/img/structure/B6384494.png)
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-MACP-3-TFMP) is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of phenol and is characterized by its unique trifluoromethyl group attached to the phenol ring. 5-MACP-3-TFMP has been used as a reagent in various organic synthesis reactions, as well as in the development of new drugs and bioactive compounds. This compound has also found use in the biochemical and physiological research fields, due to its ability to interact with a variety of cell receptors. In
科学的研究の応用
5-MACP-3-TFMP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs and bioactive compounds. It has also been used in the biochemical and physiological research fields, due to its ability to interact with a variety of cell receptors. In addition, 5-MACP-3-TFMP has been used in the development of new drugs and bioactive compounds, as well as in the synthesis of a variety of organic compounds.
作用機序
The mechanism of action of 5-MACP-3-TFMP is not fully understood. However, it is believed that the compound binds to cell receptors, which triggers a cascade of biochemical and physiological effects. The trifluoromethyl group attached to the phenol ring is believed to play an important role in the binding process, as it increases the affinity of the compound for the cell receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MACP-3-TFMP are not fully understood. However, it is believed that the compound binds to cell receptors, which triggers a cascade of biochemical and physiological effects. These effects include the activation of enzymes and other proteins, the regulation of gene expression, and the modulation of cell signaling pathways. In addition, 5-MACP-3-TFMP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
The main advantage of 5-MACP-3-TFMP for lab experiments is its ability to interact with a variety of cell receptors. This makes it an ideal reagent for the development of new drugs and bioactive compounds. However, the compound is not very stable and can degrade over time if not stored properly. In addition, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
将来の方向性
The potential future directions for 5-MACP-3-TFMP are numerous. One potential direction is the development of new drugs and bioactive compounds using the compound as a reagent. Another potential direction is the exploration of the compound's biochemical and physiological effects. In addition, the compound could be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, the compound could be used in the development of new analytical techniques for the detection and quantification of other compounds.
合成法
The synthesis of 5-MACP-3-TFMP is a multi-step process involving the reaction of a phenol and an aminocarbonyl compound in the presence of an acid catalyst. The first step involves the conversion of the phenol to an acylated derivative by reacting it with the aminocarbonyl compound in an acid-catalyzed reaction. The second step involves the addition of a trifluoromethyl group to the phenol ring, which is accomplished by reacting the acylated derivative with trifluoromethoxybenzene in the presence of an acid catalyst. The final step involves the purification of the product, which is accomplished by recrystallization and chromatography.
特性
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-19-14(21)10-4-2-3-9(5-10)11-6-12(20)8-13(7-11)22-15(16,17)18/h2-8,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPMKOXNSAEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686655 |
Source


|
| Record name | 3'-Hydroxy-N-methyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-00-3 |
Source


|
| Record name | 3'-Hydroxy-N-methyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




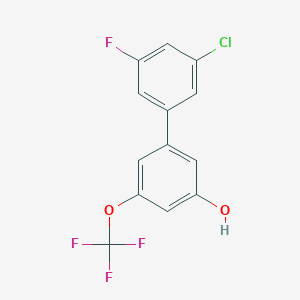
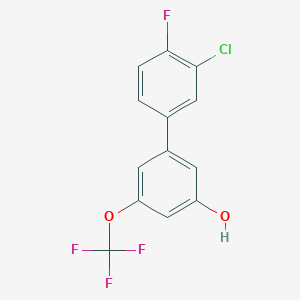

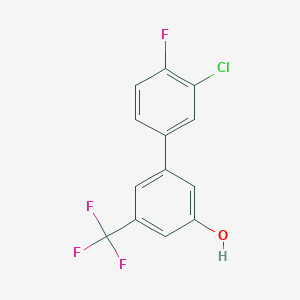

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
